N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a thieno[3,2-d]pyrimidinone core fused with a thiophene ring, substituted at position 3 with a 2-phenylethyl group and at position 6 with a methyl group. A sulfanyl acetamide linker bridges the thienopyrimidinone moiety to a 2H-1,3-benzodioxol-5-yl (benzodioxole) group. The phenylethyl substituent enhances lipophilicity, while the benzodioxole may influence electronic properties and metabolic stability. The sulfanyl group likely contributes to intermolecular interactions, such as hydrogen bonding or π-stacking .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[6-methyl-4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-15-11-18-22(33-15)23(29)27(10-9-16-5-3-2-4-6-16)24(26-18)32-13-21(28)25-17-7-8-19-20(12-17)31-14-30-19/h2-8,12,15H,9-11,13-14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZBTBKCXVVTLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCO4)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide likely involves multiple steps, including the formation of the thieno[3,2-d]pyrimidine core, the introduction of the benzo[d][1,3]dioxole group, and the final acetamide linkage. Typical reaction conditions might include:
Formation of the thieno[3,2-d]pyrimidine core: This could involve a cyclization reaction using appropriate starting materials under acidic or basic conditions.
Introduction of the benzo[d][1,3]dioxole group: This might be achieved through a coupling reaction, such as a Suzuki or Heck reaction, using a benzo[d][1,3]dioxole derivative.
Formation of the acetamide linkage: This step could involve an amidation reaction using an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized at the thieno[3,2-d]pyrimidine core or the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.
Substitution: The aromatic rings in the compound could undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound might be investigated for its potential as a therapeutic agent. Its complex structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, this compound might be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific biological target. Potential mechanisms could include:
Inhibition of enzymes: The compound might inhibit specific enzymes by binding to their active sites.
Interaction with receptors: It could act as an agonist or antagonist at certain receptors.
Modulation of signaling pathways: The compound might influence cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Key Observations :
- Thieno[3,2-d]pyrimidinone (target) and pyrimidoindole (ZINC2720973) share fused pyrimidine cores but differ in aromatic conjugation, affecting electronic delocalization.
- Benzimidazoles (3ae/3af) exhibit greater polarity due to sulfinyl/sulfonyl groups compared to the target’s phenylethyl and benzodioxole .
Substituent Effects
Functional Group Comparison :
- Phenylethyl (target) vs. 4-nitrophenyl (ZINC2720973) : The former increases lipophilicity, while the latter introduces strong electron-withdrawing effects.
- Benzodioxole (target) vs. methoxy (3ae/3af) : Benzodioxole’s fused oxygen atoms may improve metabolic resistance compared to single methoxy groups .
Physicochemical Properties
Key Trends :
Efficiency :
- Yields for similar compounds range from 57% (compound 12, ) to 87% (3j/3k, ), suggesting variability in synthetic accessibility .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for high yield?
The synthesis involves sequential functionalization of the thienopyrimidine core. Key steps include:
- Halogenation : Introducing halogens at the pyrimidine C2 position using reagents like phosphorus oxychloride (POCl₃) under reflux .
- Thiolation : Substituting halogens with thiol groups using sodium hydrosulfide (NaSH) in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Acetamide coupling : Reacting the thiolated intermediate with N-(2H-1,3-benzodioxol-5-yl) bromoacetamide via nucleophilic substitution in the presence of a base (e.g., triethylamine) . Optimization requires strict control of temperature (±2°C), solvent purity (≥99.9%), and stoichiometric ratios (1:1.2 thiol:acetamide) to minimize side reactions .
Q. How can researchers confirm structural integrity and purity during synthesis?
- Chromatography : Thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 3:7) monitors reaction progress .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥95% purity .
- Spectroscopy :
- ¹H/¹³C NMR : Validates substitution patterns (e.g., benzodioxole aromatic protons at δ 6.7–7.1 ppm; thienopyrimidine carbonyl at δ 170–175 ppm) .
- IR : Confirms sulfanyl (C-S) stretches at 600–700 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .
Q. What are the compound’s key physicochemical properties relevant to experimental design?
- Solubility : Poor aqueous solubility (≤0.1 mg/mL in water) necessitates DMSO or DMF for in vitro assays .
- Stability : Degrades under UV light (t½ < 24 hrs); store in amber vials at –20°C .
- LogP : Predicted logP ~3.2 (Schrödinger QikProp) suggests moderate membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across assays?
Discrepancies may arise from assay-specific conditions (e.g., serum protein binding in cell-based vs. enzymatic assays). Strategies include:
- Dose-response normalization : Compare IC₅₀ values adjusted for serum-free conditions .
- Metabolite screening : Use LC-MS to identify degradation products (e.g., oxidation of the benzodioxole moiety) that may interfere with activity .
- Target engagement assays : Confirm direct binding via surface plasmon resonance (SPR) or thermal shift assays .
Q. What methodologies are recommended for elucidating the compound’s mechanism of action?
- Kinase profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Crystallography : Co-crystallize with target proteins (e.g., PI3Kγ) to map binding interactions; resolution ≤2.5 Å is ideal .
- RNA-seq : Treat cell lines (e.g., HeLa) and analyze differentially expressed pathways (e.g., AMPK/mTOR) .
Q. How can reaction yields be improved for large-scale synthesis without compromising purity?
- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., dimerization) by precise residence time control (≤5 mins) .
- Catalytic optimization : Replace stoichiometric bases (e.g., Et₃N) with polymer-supported catalysts (e.g., Amberlyst A21) for easier purification .
- DoE (Design of Experiments) : Apply factorial designs to optimize parameters (temperature, solvent ratio) and identify critical interactions .
Q. What strategies mitigate instability in pharmacological studies?
- Prodrug design : Modify the acetamide group to a hydrolyzable ester to enhance plasma stability .
- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to prolong circulation half-life .
- Metabolic profiling : Use liver microsomes to identify CYP450-mediated degradation hotspots (e.g., thienopyrimidine oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
